
1-Amino-3-chloropropan-2-ol hydrochloride
Overview
Description
1-Amino-3-chloropropan-2-ol hydrochloride (CAS No. 62037-46-1) is a chlorinated β-amino alcohol hydrochloride with the molecular formula C₃H₉Cl₂NO and a molecular weight of 146.02 g/mol . It is widely employed as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the preparation of Boc-protected amines , β-adrenergic antagonists , and estrogen receptor inhibitors . The compound is hygroscopic and typically stored under inert conditions at room temperature . Key analytical data includes ¹H NMR signals at δ 3.34–3.28 (m, 1H) and 3.19 (ddd, 1H), and ¹³C NMR resonances at δ 69.06 and 43.19, consistent with its hydroxyl, amino, and chlorinated groups .
Preparation Methods
Industrial-Scale Synthesis Methods
Industrial production prioritizes cost efficiency, scalability, and minimal impurity generation. Two dominant methodologies have emerged: catalytic amination of epichlorohydrin and acid-catalyzed cyclization.
Catalytic Amination of Epichlorohydrin
Epichlorohydrin serves as a foundational precursor due to its reactive epoxide and chloromethyl groups. In a patented large-scale process, epichlorohydrin undergoes amination with benzylamine in aqueous media at 0–5°C for 16 hours, yielding 1-benzylazetidin-3-ol . Subsequent steps involve:
-
Reduction and Protection : Hydrogenation removes the benzyl group, followed by N-Boc protection using di-tert-butyl dicarbonate.
-
Oxidation : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediates the oxidation of the hydroxyl group to a ketone under aerobic conditions.
-
Wittig Reaction : A phosphorus ylide introduces the cyanomethylene group, forming tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate .
Key Industrial Parameters
Parameter | Condition | Yield | Purity | Source |
---|---|---|---|---|
Amination Temperature | 0–5°C | 89% | 95% | |
Oxidation Catalyst | TEMPO/Cobalt Acetate | 91% | 98% | |
Wittig Reaction Solvent | Tetrahydrofuran (THF) | 85% | 99% |
This method achieves an overall yield of 68% with >98% purity, though it requires careful control of exothermic reactions during amination .
Acid-Catalyzed Cyclization
A patent-pending approach employs lithium perchlorate or zinc trifluoromethanesulfonate to catalyze the reaction between 4-(4-aminophenyl)morpholin-3-one and 5-chloro-N-[(2S)-2-oxiranylmethyl]-2-thiophenecarboxamide . The process minimizes azetidinol impurities (RRT 0.83) to <0.5% by:
-
Maintaining temperatures at 25–30°C during intermediate isolation.
-
Using methanol for crystallization, reducing solvent residues.
Impurity Profile Comparison
Catalyst | Azetidinol Impurity | Unknown Impurity (RRT 1.45) |
---|---|---|
Ytterbium Triflate | 11.22% | 11.33% |
Lithium Perchlorate | 0.48% | 0.12% |
This method enhances yield to 78% while eliminating corrosive by-products like hydrobromic acid .
Laboratory-Scale Synthesis Approaches
Academic and small-scale syntheses focus on stereochemical control and green chemistry principles.
Green Chemistry Methodologies
A six-step microfluidic synthesis reduces waste generation by 40% compared to batch processes . Key innovations include:
-
Micro-Channel Reactors : Enable precise temperature control (−15°C to 5°C) during TEMPO-mediated oxidations.
-
Solvent Recycling : Ethyl acetate and n-heptane are recovered and reused, lowering environmental impact.
Reaction Timeline
-
Amination : 16 hours at 0–5°C.
-
Oxidation : 90 seconds in microreactor.
-
Wittig Reaction : 18 hours at room temperature.
This approach achieves 91% yield for tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a direct precursor to 1-amino-3-chloropropan-2-ol hydrochloride .
Stereoselective Synthesis Techniques
Chiral resolution remains challenging due to the compound’s two stereocenters. A kinetic resolution strategy using (S)-(−)-α-methylbenzyl isocyanate achieves 99% enantiomeric excess (ee) for the (R)-isomer . Critical parameters include:
-
Temperature : −20°C to prevent racemization.
-
Solvent : Dichloromethane ensures high solubility of intermediates.
Comparative Analysis of Methodologies
Metric | Industrial (Acid-Catalyzed) | Laboratory (Green) |
---|---|---|
Yield | 78% | 68% |
Purity | 99.5% | 98% |
Solvent Consumption | 12 L/kg | 5 L/kg |
Stereoselectivity | Racemic | 99% ee (R) |
Industrial methods favor racemic mixtures for cost reasons, while laboratory techniques prioritize enantiopure products for pharmacological studies .
Quality Control and Analytical Validation
1H NMR Criteria
-
Amino Protons : δ 1.5–2.5 ppm (broad singlet).
-
Chlorinated CH2 : δ 3.8–4.2 ppm (doublet of doublets).
HPLC-MS Parameters
-
Column: C18, 150 × 4.6 mm, 3.5 µm.
-
Mobile Phase: 0.1% TFA in water/acetonitrile (70:30).
Stability studies show the compound degrades by 0.2% per month when stored under argon at −20°C .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-chloropropan-2-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction Reactions: The amino and hydroxyl groups can participate in oxidation and reduction reactions, leading to the formation of various products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles. These reactions typically occur under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize the compound.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include oxidized forms of the compound, such as aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry
This compound serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly significant in the production of pharmaceuticals and fine chemicals. Its unique functional groups allow it to participate in a wide range of chemical reactions, enhancing its utility in synthetic chemistry.
Biology
In biochemical studies, 1-amino-3-chloropropan-2-ol hydrochloride is used to investigate enzyme mechanisms and metabolic pathways. It acts as a substrate for specific aminotransferases and can modulate the activity of kinases and phosphatases, influencing downstream signaling cascades.
Table 1: Biological Activities of this compound
Activity Type | Description |
---|---|
Enzyme Modulation | Influences enzyme activity affecting metabolic pathways |
Gene Expression | Alters gene expression related to cellular metabolism |
Cellular Signaling | Modulates cell signaling pathways |
Medicine
In pharmaceutical research, this compound is used as a precursor in the synthesis of drugs, including oxazolidinone antibacterial agents such as linezolid. The compound's chiral nature makes it an essential building block for creating stereochemically active pharmaceutical ingredients.
Case Study: Synthesis of Linezolid
A study demonstrated that this compound is integral to synthesizing linezolid, showcasing its role in developing effective antibacterial treatments .
Industry
The compound finds applications in the production of dyes, agrochemicals, and other industrial products. Its chemical properties make it suitable for various industrial processes where stability and reactivity are crucial.
Toxicological Considerations
While this compound has beneficial applications, it also exhibits neurotoxic properties at certain doses. Studies have indicated that administration can lead to acute histopathological changes in the central nervous system . Therefore, safety protocols must be observed when handling this compound.
Mechanism of Action
The mechanism of action of 1-amino-3-chloropropan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions can affect metabolic pathways and cellular processes, making the compound useful in biochemical and pharmacological studies .
Comparison with Similar Compounds
Structural and Functional Analogues
Halogen-Substituted Derivatives
Key Findings :
- Fluorinated analogues exhibit distinct electronic and steric properties. For example, the C-F bond in 1-Amino-3-fluoropropan-2-ol HCl reduces nucleophilic substitution rates compared to the chlorine analogue .
- Trifluorinated derivatives (e.g., 1,1,1-Trifluoropropan-2-amine HCl) show enhanced metabolic stability in drug design due to fluorine’s resistance to oxidation .
Aromatic and Heterocyclic Analogues
Key Findings :
- Aromatic substitutions (e.g., phenyl or phenoxy groups) significantly alter solubility and receptor affinity. For instance, 2-(3-Chlorophenoxy)propan-1-amine HCl’s phenoxy group improves blood-brain barrier penetration .
- Stereoisomers like (1R,2R)-1-Amino-1-phenylpropan-2-ol HCl demonstrate the importance of chirality in pharmacological activity .
NMR Spectral Differences
- 1-Amino-3-chloropropan-2-ol HCl: ¹H NMR signals at δ 3.34–3.28 (m, 1H) and δ 3.19 (ddd, 1H) reflect its chlorinated and hydroxylated backbone .
- 2-Amino-1-phenylethanol HCl: Displays aromatic proton signals at δ 7.2–7.4 and a split methylene signal due to proximity to the phenyl ring .
Biological Activity
Overview
1-Amino-3-chloropropan-2-ol hydrochloride (CAS No. 62037-46-1) is an organic compound with significant biological activity, particularly in biochemical and pharmacological contexts. This compound is a white crystalline solid, soluble in water, ethanol, and ether, and is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular formula is C₃H₉Cl₂NO, with a molecular weight of 146.02 g/mol .
Target Interactions
This compound interacts with various enzymes and proteins, influencing their activity. It serves as a substrate for certain aminotransferases, which are critical in amino acid metabolism. Moreover, it can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolic flux.
Biochemical Pathways
The compound plays a role in several biochemical pathways:
- Enzyme Modulation : It can modulate the activity of kinases and phosphatases, affecting downstream signaling cascades.
- Gene Expression : It influences the expression of genes related to metabolism, impacting cellular energy production and utilization.
Cellular Effects
The compound has diverse effects on cellular processes:
- Cell Signaling : It alters cell signaling pathways, which can lead to changes in cellular responses.
- Metabolic Impact : At low doses, it may enhance metabolic functions; however, high doses can be toxic and disrupt cellular homeostasis .
Toxicity Studies
Research indicates that this compound exhibits toxicity at certain dosages:
- Histopathological Changes : Administration at doses of 50 mg/kg/day has been associated with acute histopathological changes in the medulla oblongata, including focal edema and neurological scars .
- Clinical Manifestations : Symptoms observed include slight incoordination and balance loss in animal models .
Study on Toxicity
A study published in Toxicology Reports examined the effects of this compound on animal models. The findings highlighted that prolonged exposure led to significant neurological impairments. The study emphasized the need for careful dosage management when utilizing this compound in experimental settings .
Pharmacological Applications
Another investigation focused on the compound's potential as a precursor for pharmaceuticals. It was noted that its unique structure allows for the synthesis of various biologically active compounds, making it a candidate for further pharmacological studies .
Research Applications
This compound has several applications across different fields:
- Chemistry : Used as an intermediate in organic synthesis.
- Biology : Investigated for its role in enzyme mechanisms and metabolic pathways.
- Medicine : Serves as a precursor for drugs targeting infections and other medical conditions.
- Industry : Employed in the production of dyes and agrochemicals.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-1-Amino-3-chloro-2-propanol hydrochloride | C₃H₉Cl₂NO | Stereochemistry differs; may exhibit different activity |
(R)-1-Amino-3-chloro-2-propanol hydrochloride | C₃H₉Cl₂NO | Enantiomeric form; potential for different properties |
2-Amino-1-propanol | C₃H₉NO | Lacks chlorine; used in different synthetic pathways |
The distinct chlorinated structure of this compound may confer unique reactivity and biological activity compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-amino-3-chloropropan-2-ol hydrochloride with high purity, and how can competing side reactions be minimized?
- Methodological Answer : Synthesis involves reacting intermediates like 2,3-dibromopropanol with potassium phthalimide under controlled conditions to introduce amino groups . Competing hydrolysis or elimination reactions can occur due to the proximity of reactive groups (amine, chlorine, hydroxyl). To mitigate this:
- Use anhydrous solvents (e.g., THF or DCM) to suppress hydrolysis.
- Maintain low temperatures (0–5°C) during amination to reduce side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodological Answer :
- NMR Analysis : <sup>1</sup>H NMR should show distinct signals for the amino group (δ 1.5–2.5 ppm, broad), chlorine-substituted carbon (δ 3.8–4.2 ppm), and hydroxyl proton (δ 5.0–5.5 ppm, exchangeable with D2O). Splitting patterns confirm stereochemistry .
- HPLC-MS : Use reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98%) and detect impurities like unreacted phthalimide derivatives .
Q. What are the stability challenges of this compound under ambient conditions, and how should it be stored for long-term use?
- Methodological Answer : The compound is hygroscopic and prone to decomposition via intramolecular cyclization (forming oxazolidinones) or oxidation.
- Store under inert gas (argon) at –20°C in amber vials.
- Conduct stability assays by monitoring weight loss, NMR shifts, or HPLC retention times over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound analogs?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations.
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) to evaluate biological activity differences.
- Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsome assays) and receptor binding (SPR or radioligand assays) across batches .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions for drug analog synthesis?
- Methodological Answer : The chlorine atom is a key site for functionalization.
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Kinetic Studies : Track reaction rates via <sup>19</sup>F NMR (if fluorine tags are used) to identify optimal conditions .
Q. How can researchers design experiments to investigate the compound’s role as a chiral building block in asymmetric synthesis?
- Methodological Answer :
- Stereoselective Reactions : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control configuration during coupling reactions.
- X-ray Crystallography : Resolve absolute stereochemistry of intermediates.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and enantiomeric excess .
Q. What analytical methods differentiate degradation products of this compound in biological matrices?
- Methodological Answer :
Properties
IUPAC Name |
1-amino-3-chloropropan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPJBHYNOFIAPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3920-12-5 (Parent) | |
Record name | 1-Amino-3-chloro-2-propanol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30956309 | |
Record name | 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62037-46-1, 34839-12-8 | |
Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62037-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-3-chloro-2-propanol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-3-chloropropan-2-olhydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J12B4S8T1V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.